

Biotin-PEG3-alcohol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG3-alcohol*

Cat. No.: *B3095428*

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An In-Depth Technical Guide to **Biotin-PEG3-alcohol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-alcohol is a heterobifunctional crosslinker molecule widely utilized in biotechnology, pharmaceutical research, and diagnostics. It incorporates three key components: a high-affinity biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.^{[1][2][3][4]} This unique structure enables the covalent conjugation of biotin to a wide range of molecules, either directly or through the activation of its terminal alcohol.

The biotin group provides a powerful tool for detection, purification, and immobilization through its extraordinarily strong and specific interaction with avidin and streptavidin proteins.^[5] The PEG spacer enhances the water solubility of the molecule and any subsequent conjugate, reduces aggregation, and provides a flexible, extended connection that minimizes steric hindrance during the binding of biotin to streptavidin. The terminal hydroxyl group serves as a versatile chemical handle for further modification and conjugation to various functional groups.

This guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Biotin-PEG3-alcohol**, including detailed experimental protocols for its activation and use in affinity-based assays.

Chemical Structure and Properties

Biotin-PEG3-alcohol consists of a biotin molecule linked via an amide bond to a triethylene glycol spacer, which is terminated with a primary alcohol.


 Chemical Structure of Biotin-PEG3-alcohol

Figure 1. Chemical Structure of **Biotin-PEG3-alcohol**.

Physicochemical Properties

The key quantitative properties of **Biotin-PEG3-alcohol** are summarized in the table below for easy reference.

Property	Value	References
IUPAC Name	N-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide	
Molecular Formula	C ₁₆ H ₂₉ N ₃ O ₅ S	
Molecular Weight	375.48 g/mol	
CAS Number	289714-02-9	
Appearance	White solid	
Purity	Typically ≥95%	
Solubility	Soluble in Water, DMSO, DMF, Alcohols	
Storage Conditions	-20°C, protect from moisture, desiccate	

Applications in Research and Drug Development

The versatile structure of **Biotin-PEG3-alcohol** makes it a valuable reagent in numerous applications:

- **Bioconjugation and Labeling:** After activation, it can be used to biotinylate proteins, peptides, nucleic acids, and other biomolecules for subsequent detection and analysis.
- **Affinity Chromatography:** Biotinylated molecules can be immobilized on streptavidin-coated supports for the purification of binding partners.
- **Protein-Protein Interaction Studies:** It is integral to pull-down assays designed to identify and validate protein interaction networks.
- **Drug Delivery and Targeting:** The PEG linker can improve the pharmacokinetic properties of therapeutic molecules. It is used in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
- **Surface Modification:** The hydroxyl group can be used to attach the linker to surfaces for the creation of biosensors and microarrays.

Experimental Protocols

The terminal hydroxyl group of **Biotin-PEG3-alcohol** is not highly reactive on its own and typically requires chemical activation to enable efficient conjugation to biomolecules such as proteins. The following protocols provide a general framework for a two-stage process: 1) Activation of the hydroxyl group and 2) Conjugation to a protein, followed by a protocol for a streptavidin pull-down assay.

Protocol 1: Activation of Biotin-PEG3-alcohol via Tresylation

This protocol describes the conversion of the terminal hydroxyl group into a tresyl group (2,2,2-trifluoroethanesulfonyl). Tresyl-activated PEGs are highly reactive towards primary amines (e.g., lysine residues on a protein) in a mild, amine-specific reaction.

Materials:

- **Biotin-PEG3-alcohol**
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine
- 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
- Cold Diethyl Ether
- Inert gas supply (Argon or Nitrogen)
- Magnetic stirrer and ice bath

Procedure:

- Under an inert atmosphere, dissolve **Biotin-PEG3-alcohol** in anhydrous DCM.
- Cool the solution to 0°C using an ice bath.
- Add anhydrous pyridine to the solution while stirring (typically 1.2 to 1.5 molar equivalents relative to the hydroxyl groups).
- Slowly add tresyl chloride dropwise to the reaction mixture (a 2 to 2.5 molar excess relative to hydroxyl groups is recommended).
- Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 1.5-2 hours.
- Monitor the reaction's progress using thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture using a rotary evaporator.
- Precipitate the activated product by adding the concentrated solution to a flask of cold diethyl ether with vigorous stirring.
- Collect the white precipitate by filtration and wash it thoroughly with cold diethyl ether.

- Dry the final product, Tresyl-activated Biotin-PEG3, under vacuum. The product should be stored under inert gas at -20°C.

Protocol 2: Conjugation of Activated Biotin-PEG3 to a Protein

This protocol details the reaction of the activated linker with a protein containing accessible primary amines.

Materials:

- Tresyl-activated Biotin-PEG3 (from Protocol 4.1)
- Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
- Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis Cassettes)

Procedure:

- Dissolve the target protein to a known concentration (e.g., 1-10 mg/mL) in a suitable amine-free buffer.
- Dissolve the Tresyl-activated Biotin-PEG3 in the protein solution. The optimal molar ratio of activated PEG to protein must be determined empirically, but a starting point of a 20-fold to 50-fold molar excess is common.
- Gently mix the solution and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
- Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted tresyl-activated PEG. Incubate for an additional 30 minutes.
- Remove excess, unreacted biotinylation reagent and byproducts to obtain the purified biotinylated protein. This is typically achieved using size exclusion chromatography (e.g., PD-10 desalting columns) or extensive dialysis against a suitable buffer (e.g., PBS).

- Store the purified biotinylated protein under conditions appropriate for its stability, typically at 4°C or frozen at -80°C.

Protocol 3: Streptavidin Pull-Down Assay to Identify Protein Interactions

This protocol uses the biotinylated protein ("bait") to capture interacting partners ("prey") from a complex mixture like a cell lysate.

Materials:

- Purified biotinylated "bait" protein (from Protocol 4.2)
- Cell lysate containing "prey" proteins
- Streptavidin-coated magnetic beads or agarose resin
- Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20 or 0.1% Triton X-100)
- Elution Buffer (e.g., 1X SDS-PAGE sample buffer, low pH buffer like 100 mM glycine pH 2.5, or a solution with 2-50 mM free biotin)
- Magnetic rack (for magnetic beads) or centrifuge
- End-over-end rotator

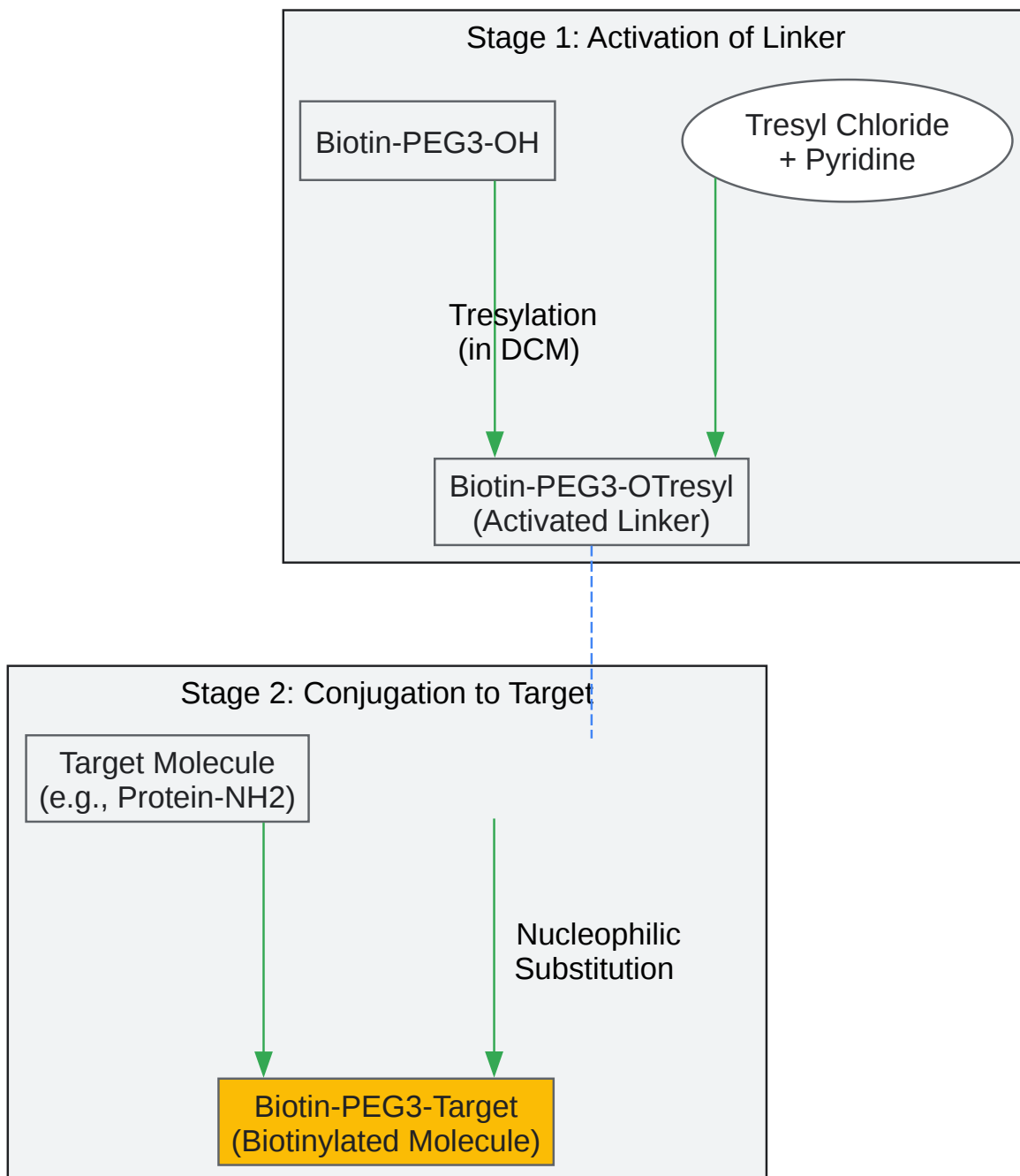
Procedure:

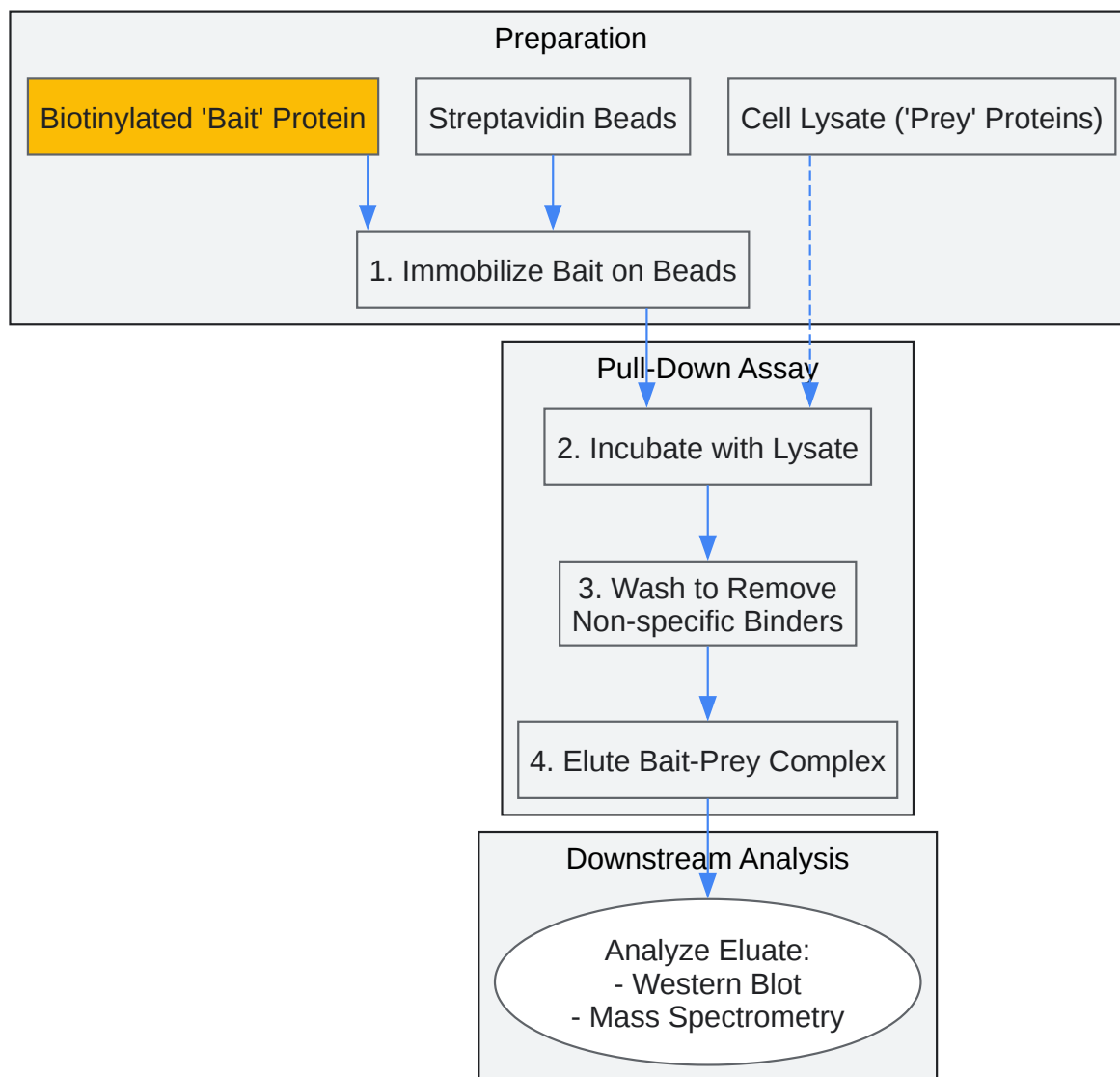
- **Bead Preparation:** Resuspend the streptavidin beads in their storage buffer. Transfer the required amount for your experiment to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of cold Binding/Wash Buffer.
- **Bait Immobilization:** Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated bait protein to the bead slurry. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.

- **Capture of Prey:** Pellet the beads with the immobilized bait using the magnetic rack and discard the supernatant. Wash the beads once with cold Binding/Wash Buffer to remove any unbound bait.
- **Add the cell lysate (pre-cleared by centrifugation) to the beads.** Incubate for 1-3 hours at 4°C with gentle rotation to allow the formation of bait-prey protein complexes.
- **Washing:** Pellet the beads and discard the lysate. Wash the beads 3-5 times with 1 mL of cold Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads completely, incubate for a few minutes, then pellet and discard the supernatant.
- **Elution:** After the final wash, remove all supernatant. Add Elution Buffer to the beads to release the bait and its interacting prey proteins.
 - For analysis by SDS-PAGE/Western Blot, add 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.
 - For functional assays or mass spectrometry, use a non-denaturing method like competitive elution with free biotin or a low pH glycine buffer.
- **Analysis:** Pellet the beads one last time and collect the supernatant (the eluate). Analyze the eluted proteins by SDS-PAGE, Coomassie staining, Western blotting, or mass spectrometry to identify the interacting prey proteins.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical logic and experimental workflow described in the protocols.





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- To cite this document: BenchChem. [Biotin-PEG3-alcohol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3095428#biotin-peg3-alcohol-chemical-structure-and-properties]

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